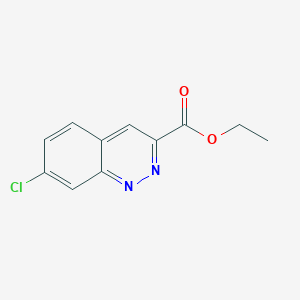

Ethyl 7-chlorocinnoline-3-carboxylate

描述

Structure

3D Structure

属性

IUPAC Name |

ethyl 7-chlorocinnoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)10-5-7-3-4-8(12)6-9(7)13-14-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDNOFTVHXOAJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C2C=C(C=CC2=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90613769 | |

| Record name | Ethyl 7-chlorocinnoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104092-54-8 | |

| Record name | Ethyl 7-chlorocinnoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Studies of Chemical Reactivity and Transformations of Ethyl 7 Chlorocinnoline 3 Carboxylate

Reactivity of the Cinnoline (B1195905) Nitrogen Heterocycle:

The cinnoline ring system is an electron-deficient heterocycle due to the presence of the two electronegative nitrogen atoms. This inherent electronic character significantly influences its reactivity, particularly in electrophilic and nucleophilic reactions.

Electrophilic aromatic substitution (EAS) on the cinnoline nucleus is generally less facile than on benzene (B151609), owing to the deactivating effect of the pyridazine (B1198779) ring. The reaction's regioselectivity is controlled by the existing substituents: the chloro group at the 7-position and the ethyl carboxylate group at the 3-position. unizin.orglibretexts.org

The directing effects of the substituents on Ethyl 7-chlorocinnoline-3-carboxylate can be summarized as follows:

| Substituent | Position | Electronic Effect | Directing Influence |

| -Cl | 7 | Inductive: WithdrawingResonance: Donating | Ortho, Para (positions 6 and 8) |

| -COOEt | 3 | Inductive: WithdrawingResonance: Withdrawing | Meta (positions 1, 5) |

Considering these competing influences, electrophilic attack is most likely to occur at the C-6 or C-8 positions of the carbocyclic ring, as these are activated by the para- and ortho-directing chloro group, respectively, and are less deactivated by the distant ester group. unizin.orgyoutube.com The pyridazine ring is expected to be highly resistant to electrophilic attack.

The electron-deficient nature of the cinnoline ring, particularly the pyridazine portion, makes it susceptible to nucleophilic attack. Nucleophiles can add to the electrophilic carbon atoms of the ring system, leading to the formation of adducts which may subsequently undergo rearrangement. masterorganicchemistry.com

For this compound, the C-4 position is a likely site for nucleophilic addition. This is due to its proximity to the electron-withdrawing nitrogen atom at position 2 and the carboxylate group at position 3, which enhance its electrophilicity. The addition of a nucleophile at C-4 would generate an anionic intermediate, with the negative charge stabilized by delocalization onto the nitrogen and the carbonyl oxygen of the ester. Such addition pathways are common in electron-poor nitrogen heterocycles. These intermediates can be transient and may lead to more stable products through rearrangement or elimination pathways.

The Povarov reaction is a [4+2] cycloaddition that typically involves an imine and an electron-rich alkene to form tetrahydroquinolines. A variation, the Azo-Povarov reaction, utilizes an azo compound as the 4π-electron component. Recent studies have demonstrated that N-carbonyl aryldiazenes can undergo a Sc(OTf)₃-catalyzed or a catalyst-free, microwave-assisted Azo-Povarov reaction with alkenes to construct cinnoline derivatives. chemrxiv.orgrsc.orgacs.orgrsc.orgnih.gov

In this context, a molecule like this compound would represent the product of such a reaction rather than a starting material. The mechanism for the formation of the cinnoline scaffold via this method can be either a concerted [4+2] cycloaddition or a stepwise process, depending on the specific reactants and conditions. rsc.org The trans-stereochemistry observed in certain cinnoline products strongly supports a concerted mechanism for the uncatalyzed variant of the reaction. chemrxiv.orgrsc.org This synthetic strategy provides a powerful and regioselective route to highly functionalized cinnolines. acs.org

Transformations Involving the Ethyl Ester Moiety:

The ethyl carboxylate group at the C-3 position is a versatile functional handle that can undergo a variety of transformations typical of carboxylic acid esters.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 7-chlorocinnoline-3-carboxylic acid, under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This is a reversible process initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water.

Base-promoted hydrolysis (saponification): This is an irreversible reaction involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the elimination of the ethoxide leaving group. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt.

Transesterification: This reaction involves the conversion of the ethyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com The reaction equilibrium can be shifted by using the new alcohol as the solvent. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) under acidic conditions would yield mthis compound. organic-chemistry.orgbeilstein-journals.org

| Reaction | Reagents | Catalyst | Product |

| Hydrolysis | H₂O | H⁺ or OH⁻ | 7-chlorocinnoline-3-carboxylic acid |

| Transesterification | R'OH | H⁺ or R'O⁻ | 7-chlorocinnoline-3-carboxylate (R' ester) |

Amidation: The ethyl ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, often called aminolysis, typically requires heating or catalysis. Direct amidation can be achieved using various coupling agents or by heating the ester with the amine. mdpi.comnih.govorganic-chemistry.org For instance, reaction with a primary amine (R-NH₂) would yield N-alkyl-7-chlorocinnoline-3-carboxamide.

Reduction: The ester group can be reduced to a primary alcohol, (7-chlorocinnolin-3-yl)methanol. This transformation requires a strong reducing agent, as esters are less reactive than aldehydes or ketones. libretexts.org

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of converting esters to primary alcohols. chemistrysteps.commasterorganicchemistry.comyoutube.com The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, leading to an aldehyde intermediate which is immediately further reduced to the alcohol. libretexts.orgchemistrysteps.com

Sodium Borohydride (NaBH₄): This is a milder reducing agent and is generally not effective for the reduction of esters. libretexts.orgchemistrysteps.com

| Reaction | Reagent | Intermediate | Final Product |

| Amidation | R'R''NH | - | N,N-disubstituted-7-chlorocinnoline-3-carboxamide |

| Reduction | LiAlH₄, then H₃O⁺ | Aldehyde | (7-chlorocinnolin-3-yl)methanol |

Reactivity of the C-7 Chlorine Substituent:

The chlorine atom at the C-7 position of the cinnoline ring is a key handle for introducing molecular diversity. Its reactivity is predominantly governed by the electron-deficient nature of the cinnoline ring system, which facilitates various substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) at C-7.

The cinnoline nucleus, being an electron-deficient heteroaromatic system, is susceptible to nucleophilic aromatic substitution (SNAr). nih.govlibretexts.orgmasterorganicchemistry.comscience.gov The presence of the electron-withdrawing ester group at the C-3 position further enhances the electrophilicity of the ring, making the C-7 position prone to attack by nucleophiles. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer intermediate. libretexts.org However, some studies suggest that these reactions can also proceed through a concerted mechanism. nih.gov

The reaction of this compound with various nucleophiles such as amines, alkoxides, and thiolates can lead to the corresponding 7-substituted derivatives. For instance, treatment with amines would yield 7-aminocinnoline derivatives, while reaction with alkoxides would result in 7-alkoxycinnolines. The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. Generally, strong nucleophiles and polar aprotic solvents accelerate the reaction. nih.gov

Table 1: Representative Nucleophilic Aromatic Substitution Reactions at C-7

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Ammonia | Ethyl 7-aminocinnoline-3-carboxylate | High pressure, elevated temperature |

| Primary/Secondary Amines | Ethyl 7-(substituted)aminocinnoline-3-carboxylate | Base, polar solvent (e.g., DMF, DMSO) |

| Sodium Methoxide | Ethyl 7-methoxycinnoline-3-carboxylate | Methanol, room temperature to reflux |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck).wikipedia.org

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the C-7 chlorine atom of this compound serves as an excellent electrophilic partner in these transformations. rjptonline.orgorganic-chemistry.org

The Suzuki-Miyaura coupling reaction involves the coupling of the 7-chloro-cinnoline derivative with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.orgresearchgate.netnih.gov This reaction is highly versatile for the formation of biaryl structures, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the C-7 position. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. masterorganicchemistry.com

The Sonogashira coupling enables the formation of a carbon-carbon bond between the C-7 position of the cinnoline ring and a terminal alkyne. organic-chemistry.orgorganic-chemistry.orgbeilstein-journals.org This reaction is typically co-catalyzed by palladium and copper salts and is carried out in the presence of a base. nih.gov The products, 7-alkynylcinnoline derivatives, are valuable intermediates for further synthetic transformations. The generally accepted mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. nih.gov

The Heck reaction provides a method for the vinylation of the C-7 position by coupling this compound with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.comnih.govlibretexts.org This reaction is a powerful tool for the synthesis of 7-vinylcinnoline derivatives. The mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product. researchgate.net

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions at C-7

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd(0) catalyst, Base | 7-Aryl/heteroaryl-cinnoline |

| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | 7-Alkynyl-cinnoline |

Other Metal-Mediated Transformations at the C-Cl Bond.

Beyond palladium catalysis, other transition metals can also mediate transformations at the C-Cl bond of this compound.

Copper-catalyzed Ullmann-type reactions offer an alternative for the formation of carbon-heteroatom bonds. organic-chemistry.org For instance, the coupling of the 7-chlorocinnoline (B3246020) with amines, alcohols, or thiols can be achieved using a copper catalyst, often in the presence of a ligand and a base at elevated temperatures. rsc.orgresearchgate.net These reactions are particularly useful for the synthesis of N-aryl, O-aryl, and S-aryl derivatives.

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed transformations. dntb.gov.ua Nickel catalysts can promote Suzuki-Miyaura-type couplings as well as amination reactions of aryl chlorides. nih.govnih.govorgsyn.org The use of nickel catalysts can sometimes offer different reactivity and selectivity profiles compared to their palladium counterparts.

Multi-Component Reactions and Derivatization Strategies for Cinnoline Scaffolds.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. nih.govresearchgate.net While many MCRs are designed for the de novo synthesis of heterocyclic rings like cinnoline, researchgate.net this compound can potentially be utilized as a building block in MCRs for further derivatization.

For instance, a pre-functionalized cinnoline derivative obtained from this compound could be a substrate in an MCR. An example could be the conversion of the chloro group to an amino group via SNAr, followed by the use of the resulting 7-aminocinnoline derivative in an Ugi or Passerini reaction. nih.govbeilstein-journals.org This strategy would allow for the rapid generation of a library of complex cinnoline derivatives with diverse functionalities.

Derivatization strategies for the cinnoline scaffold often involve leveraging the reactivity of its existing functional groups. The ester group at the C-3 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The reactivity of the C-7 position, as detailed above, provides the primary route for introducing a wide array of substituents, thereby creating a diverse range of cinnoline-based compounds.

Computational Chemistry and Theoretical Investigations of Ethyl 7 Chlorocinnoline 3 Carboxylate

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Computational modeling is an indispensable tool for establishing Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. For cinnoline (B1195905) derivatives, techniques like Quantitative Structure-Activity Relationship (QSAR) studies are employed to understand how different substituents on the cinnoline ring influence their therapeutic effects. nih.gov

A notable example involves the use of 3D-QSAR studies on cinnoline analogues as potential Bruton's tyrosine kinase (BTK) inhibitors. nih.gov In such studies, a series of related compounds with known biological activities are spatially aligned, and their 3D structural and electronic properties are correlated with their inhibitory potency. This approach generates predictive models that can guide the synthesis of new derivatives with enhanced activity. nih.gov These models often produce contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity would be favorable or unfavorable for activity, thus providing clear directions for structural modification. nih.gov

For a compound like Ethyl 7-chlorocinnoline-3-carboxylate, a QSAR study would involve synthesizing or computationally generating a series of analogues with modifications at various positions, such as the ethyl ester group, the chloro substituent, or other positions on the bicyclic ring. By evaluating the biological activity of these analogues against a specific target, a predictive SAR model could be developed to guide the optimization of this chemical scaffold.

The prediction of how a molecule like this compound might interact with biological targets can be approached from two main computational perspectives: ligand-based and structure-based methods. nih.gov

Ligand-based approaches are utilized when the three-dimensional structure of the biological target is unknown, but a set of molecules that bind to it (ligands) have been identified. mdpi.com These methods are founded on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. nih.gov Techniques such as 3D-QSAR and pharmacophore modeling fall under this category. For instance, a 3D-QSAR model can be built from a series of active cinnoline derivatives to predict the activity of new, untested compounds. nih.gov The model essentially captures the key structural features required for a molecule to be active, without any knowledge of the target's structure. mdpi.com

Structure-based approaches , on the other hand, are employed when the 3D structure of the target protein or enzyme is available, typically from X-ray crystallography or NMR spectroscopy. researchgate.net The primary technique in this category is molecular docking. researchgate.net This method computationally places the ligand (e.g., this compound) into the binding site of the target protein and calculates a "docking score" that estimates the binding affinity. scielo.br Molecular docking can reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. mdpi.com For example, molecular docking studies on other cinnoline derivatives have been used to elucidate their binding modes within the active sites of targets like tubulin and BTK. nih.govresearchgate.net

The table below illustrates the key differences between these two approaches:

| Feature | Ligand-Based Approaches | Structure-Based Approaches |

| Primary Requirement | A set of active ligand molecules | 3D structure of the biological target |

| Core Principle | Similar molecules have similar activities | Complementarity between ligand and target binding site |

| Key Techniques | 3D-QSAR, Pharmacophore Modeling | Molecular Docking, Molecular Dynamics |

| Primary Output | Predictive activity models, common feature maps | Binding pose, binding affinity, key interactions |

| Use Case | Target structure is unknown | Target structure is known |

A central goal of computational chemistry in drug discovery is the accurate prediction of a molecule's binding affinity for its target, as this is often correlated with its potency. Both ligand-based and structure-based methods contribute to this prediction.

Prediction of Binding Affinities: Molecular docking programs provide scoring functions that estimate the binding energy or affinity of a ligand for its target. scielo.br These scores are based on the intermolecular interactions observed in the docked pose. While not always perfectly accurate, these scores are highly useful for ranking potential drug candidates in virtual screening campaigns. scielo.br Furthermore, 3D-QSAR models can provide quantitative predictions of binding affinity (often expressed as pIC50 or pKi values) for new molecules based on the established correlation between their structural properties and the activities of a known set of compounds. mdpi.com

The following table presents hypothetical predicted binding affinities for a series of cinnoline derivatives against a target kinase, illustrating the type of data generated from such computational studies.

| Compound | R1 Substituent | R2 Substituent | Predicted Binding Affinity (pIC50) |

| 1 (Parent) | -Cl | -COOEt | 6.5 |

| 2 | -F | -COOEt | 6.3 |

| 3 | -OCH3 | -COOEt | 7.1 |

| 4 | -Cl | -COOH | 6.8 |

| 5 | -Cl | -CONH2 | 7.0 |

Pharmacophore Modeling: A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to be recognized by a specific biological target and to trigger a biological response. researchgate.net These features include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups, arranged in a specific 3D geometry.

Pharmacophore models can be generated using either a ligand-based approach (by superimposing a set of active molecules and identifying common features) or a structure-based approach (by analyzing the interactions between a ligand and its target in a known complex). researchgate.net Once developed, a pharmacophore model can be used as a 3D query to rapidly screen large databases of chemical compounds to identify novel molecules that possess the required features and are therefore likely to be active. researchgate.net For instance, a pharmacophore model for a series of quinoline-based VEGFR-2 inhibitors was developed consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. researchgate.net A similar approach could be applied to this compound and its analogues to identify the key features responsible for their activity.

An illustrative pharmacophore model derived from a hypothetical cinnoline derivative binding to a kinase is detailed below:

| Feature ID | Feature Type | X-coordinate | Y-coordinate | Z-coordinate | Radius (Å) |

| HBA1 | Hydrogen Bond Acceptor | 2.5 | 1.8 | -0.5 | 1.2 |

| HBA2 | Hydrogen Bond Acceptor | -1.0 | 3.2 | 1.0 | 1.2 |

| AR1 | Aromatic Ring | 0.0 | 0.0 | 0.0 | 1.5 |

| HYD1 | Hydrophobic | 4.5 | -1.2 | 0.8 | 1.5 |

Exploration of Advanced Applications of Ethyl 7 Chlorocinnoline 3 Carboxylate in Chemical Synthesis and Pre Clinical Research

Role as a Privileged Scaffold and Synthetic Intermediate

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. The cinnoline (B1195905) nucleus, and by extension intermediates like Ethyl 7-chlorocinnoline-3-carboxylate, is considered such a scaffold due to its presence in numerous compounds with significant pharmacological properties. nih.gov The chloro and ethyl ester functional groups on the this compound molecule provide reactive handles for chemists to introduce molecular diversity, allowing for the systematic exploration of structure-activity relationships (SAR).

This compound is an ideal starting material for the generation of compound libraries. The chlorine atom at the 7-position and the ester at the 3-position can be readily modified through various organic reactions. For instance, nucleophilic aromatic substitution at the C7-chloro position allows for the introduction of a wide range of substituents, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted into various amides. This versatility enables the synthesis of large collections of related cinnoline derivatives, which can then be screened for various biological activities. ijper.org The development of such libraries is crucial for identifying lead compounds with optimized pharmacodynamic and pharmacokinetic properties. nih.gov

Beyond simple derivatization, this compound serves as a foundational element for constructing more intricate molecular architectures. The cinnoline ring system can be incorporated into larger, polycyclic structures through multi-step synthetic sequences. For example, intramolecular cyclization reactions involving substituents introduced at the functionalized positions can lead to the formation of novel fused heterocyclic systems. ijper.org Researchers have successfully synthesized complex molecules like substituted dibenzo[c,h]cinnolines and pyrazolo[4,3-c]-cinnolines, which have shown potent biological activities. nih.govnih.gov These advanced synthetic strategies highlight the cinnoline core's role as a robust platform for building complex molecules designed to interact with specific biological targets.

Application in Medicinal Chemistry (Focusing on Molecular Mechanism and Target Modulation, In Vitro)

Derivatives originating from the this compound scaffold have been extensively investigated in medicinal chemistry for their potential to modulate the activity of various enzymes and receptors. These in vitro studies provide crucial insights into the molecular mechanisms underlying their biological effects.

The cinnoline scaffold has proven to be a valuable core for the design of potent enzyme inhibitors targeting key players in cell signaling and proliferation.

Protein Kinases: Cinnoline derivatives have been developed as inhibitors of several protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer. mdpi.com For example, a series of cinnoline derivatives were found to be potent inhibitors of Phosphoinositide 3-kinases (PI3Ks), with many compounds displaying nanomolar inhibitory activities. nih.gov The PI3K/Akt signaling pathway is a crucial pathway for cell survival and proliferation, and its inhibition is a validated strategy in cancer therapy. Similarly, cinnoline analogues have been studied as Bruton's tyrosine kinase (BTK) inhibitors, which are effective for treating B-cell malignancies. nih.gov

Topoisomerases: DNA topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription, making them established targets for anticancer drugs. mdpi.com Substituted dibenzo[c,h]cinnolines, which can be synthesized from cinnoline precursors, have been evaluated as potent topoisomerase I-targeting agents. nih.gov These compounds function by stabilizing the covalent complex between the enzyme and DNA, leading to DNA strand breaks and cell death. nih.govresearchgate.net Compared to similarly substituted benzo[i]phenanthridines, the dibenzo[c,h]cinnoline (B14754567) analogues exhibit more potent topoisomerase I-targeting activity and cytotoxicity. nih.gov

Colony-Stimulating Factor 1 Receptor (CSF-1R): CSF-1R is a receptor tyrosine kinase that plays a crucial role in the development and function of macrophages. nih.gov In the tumor microenvironment, CSF-1R signaling on tumor-associated macrophages (TAMs) can promote tumor growth. nih.gov Pharmacological inhibition of CSF-1R is a promising anti-tumor strategy. nih.govnih.gov Small molecule inhibitors targeting CSF-1R have been developed, and the cinnoline scaffold represents a potential framework for designing new inhibitors for this class of enzymes.

| Target Enzyme | Derivative Class | Key Findings | IC₅₀ Values | Reference |

| PI3K | Cinnoline Derivatives | Potent enzymatic and cellular inhibition. | Compound 25 : 0.264 µM (HCT116 cell line) | nih.gov |

| Topoisomerase I | Dibenzo[c,h]cinnolines | More potent than analogous benzo[i]phenanthridines. | ARC-31 : < 2 nM (RPMI8402 cell line) | nih.gov |

| Topoisomerase I | Substituted dibenzo[c,h]cinnolines | Potent cytotoxicity and ability to overcome MDR1-mediated multidrug resistance. | 2,3-dimethoxy-8,9-methylenedioxydibenzo[c,h]cinnoline : 70 nM (RPMI8402 cell line) | nih.gov |

The versatility of the cinnoline scaffold extends to the modulation of receptor activity. A key example is the development of antagonists for the 5-HT3 receptor.

5-HT3 Antagonists: The 5-HT3 receptor is a ligand-gated ion channel involved in signaling pathways related to nausea and vomiting. wikipedia.orgdrugs.com Antagonists of this receptor, often called "setrons," are used as antiemetics, particularly for chemotherapy-induced nausea. wikipedia.orgdrugbank.com The mechanism of action involves blocking serotonin, released by enterochromaffin cells in the gut, from binding to 5-HT3 receptors on vagal afferent nerves. drugs.comyoutube.com This blockade prevents the transmission of signals to the brain's vomiting center. youtube.com While much of the foundational work has been on quinoline (B57606) and indole-based structures, the structural similarities of the cinnoline scaffold make it an attractive candidate for the design of novel 5-HT3 antagonists. nih.gov The design principles involve creating a molecule that can effectively occupy the receptor's binding site without activating it, thereby inhibiting the downstream signaling cascade. drugbank.com

A significant application of cinnoline derivatives in pre-clinical research is the investigation of their anti-proliferative effects against various cancer cell lines. The molecular mechanisms underlying this activity are often linked to the enzyme inhibition profiles discussed previously.

For instance, the anti-proliferative activity of PI3K-inhibiting cinnoline derivatives was demonstrated in human tumor cell lines, with IC50 values in the micromolar and sub-micromolar range. nih.gov This effect is a direct consequence of inhibiting the PI3K/Akt pathway, which leads to a halt in cell proliferation and can induce apoptosis (programmed cell death). nih.gov Similarly, the cytotoxicity of topoisomerase-inhibiting cinnoline derivatives is a result of their ability to induce irreversible DNA damage. nih.gov Studies on quinoline-3-carboxylate derivatives, a structurally related class, have shown that their anti-proliferative effects against cell lines like MCF-7 and K562 are mediated through the up-regulation of intrinsic apoptosis pathways. nih.gov

| Cell Line | Compound Type | Molecular Mechanism | IC₅₀ Value | Reference |

| HCT116 (Colon Cancer) | Cinnoline derivative (PI3K inhibitor) | Inhibition of PI3K/Akt pathway | 0.264 µM | nih.gov |

| RPMI8402 (Leukemia) | Dibenzo[c,h]cinnoline (Topoisomerase I inhibitor) | Induction of DNA cleavage | 70 nM | nih.gov |

| MCF-7 (Breast Cancer) | Quinoline-3-carboxylate derivative | Up-regulation of intrinsic apoptosis | 4m : 0.33 µM | nih.gov |

| K562 (Leukemia) | Quinoline-3-carboxylate derivative | Up-regulation of intrinsic apoptosis | 4k : 0.28 µM | nih.gov |

Mechanistic Studies of Antimicrobial Activity (e.g., disruption of cell wall synthesis, metabolic pathways)

The antimicrobial potential of cinnoline derivatives, including this compound, is a subject of significant research interest. While direct mechanistic studies on this specific compound are emerging, the broader class of quinoline and cinnoline derivatives has been investigated, suggesting several modes of action. The primary mechanisms appear to involve the disruption of essential bacterial processes, including cell wall synthesis and interference with critical metabolic pathways.

Derivatives of the quinoline scaffold, structurally related to cinnolines, have demonstrated the ability to interfere with the biosynthesis of the bacterial cell wall. nih.govbiomol.com The cell wall is a vital structure for most bacteria, providing physical protection and preventing osmotic lysis. nih.gov Antibiotics that target cell wall synthesis, such as β-lactams, work by inhibiting the enzymes responsible for cross-linking the peptidoglycan layers. nih.govbiomol.com Research into quinoline-based compounds suggests they may also target enzymes involved in this crucial process. Inhibition of these enzymes leads to a weakened cell wall, ultimately causing cell death. biomol.com Some studies on related 4-quinolylpropanoates indicate an intracellular target rather than direct membrane damage, pointing towards interference with internal cellular machinery. mdpi.com

Beyond the cell wall, interference with metabolic pathways is another key antimicrobial strategy. nih.gov This can involve the inhibition of enzymes essential for nucleic acid synthesis, protein production, or energy metabolism. For instance, some quinoline derivatives have been investigated for their ability to inhibit DNA gyrase and topoisomerase, enzymes critical for DNA replication and repair. researchgate.net Molecular docking studies on certain 7-chloroquinoline (B30040) derivatives have shown a binding affinity for E. coli DNA gyrase B, suggesting this as a potential mechanism of action. researchgate.net Furthermore, some quinoline compounds are designed to function as peptide deformylase (PDF) inhibitors, disrupting bacterial protein synthesis. nih.gov By blocking these fundamental metabolic activities, these compounds can effectively halt bacterial growth and proliferation.

The following table summarizes the potential antimicrobial mechanisms of action for compounds structurally related to this compound.

| Mechanism of Action | Description | Potential Target | References |

| Disruption of Cell Wall Synthesis | Inhibition of enzymes involved in the formation and cross-linking of the peptidoglycan layer, leading to a compromised cell wall. | Penicillin-Binding Proteins (PBPs), Transpeptidases | nih.govbiomol.com |

| Interference with Metabolic Pathways | Inhibition of essential enzymes in vital cellular processes such as DNA replication, protein synthesis, or energy production. | DNA Gyrase, Topoisomerase, Peptide Deformylase (PDF) | mdpi.comnih.govresearchgate.netnih.gov |

Potential in Material Science and Chemical Biology

The unique heterocyclic structure of this compound and its derivatives makes them valuable scaffolds in material science and as tools for chemical biology.

The cinnoline core, a nitrogen-containing heterocyclic system, provides a rigid and planar structure that is often desirable for the creation of functional organic materials. These types of molecules can serve as fundamental building blocks for materials with specific electronic and photophysical properties. chemscene.com For instance, quinoline derivatives, which share structural similarities, are utilized in the synthesis of compounds for various applications due to their versatile chemical reactivity. researchgate.net The presence of the chlorine atom and the ethyl carboxylate group on the cinnoline ring allows for further chemical modifications, enabling the fine-tuning of properties like solubility, thermal stability, and solid-state packing. These modifications are crucial for developing materials used in optoelectronic devices, such as organic light-emitting diodes (OLEDs), where the molecular structure dictates the color and efficiency of light emission. The extended π-conjugated system inherent in the cinnoline structure is a key feature for potential applications in organic luminescence.

Small molecules that can interact with biological targets and simultaneously provide a detectable signal are invaluable tools in chemical biology. nih.gov Derivatives of heterocyclic systems like quinoline and cinnoline are being explored for their potential as chemical probes to investigate biological functions and for cell-based imaging. mdpi.comnih.gov The intrinsic fluorescence of some of these aromatic structures can be harnessed to visualize cellular components or track biological processes. By attaching specific functional groups, these molecules can be designed to bind selectively to particular proteins or cellular structures. This target engagement can then be monitored, providing insights into protein function and its role in cellular pathways. nih.gov The development of such probes is critical for advancing our understanding of complex biological systems and for the initial stages of drug discovery. nih.gov

Catalytic Applications and Ligand Design

The nitrogen atoms within the cinnoline ring of this compound possess lone pairs of electrons that can coordinate with metal ions. This characteristic makes the cinnoline scaffold a promising candidate for ligand design in coordination chemistry and catalysis. While specific catalytic applications for this compound are not extensively documented, the principles of ligand design suggest its potential.

In transition metal-catalyzed reactions, the ligand plays a crucial role in determining the catalyst's activity, selectivity, and stability. By modifying the substituents on the cinnoline ring, it is possible to alter the electronic and steric properties of the resulting ligand. This tuning can influence the catalytic cycle of a metal complex, for example, by affecting the rates of oxidative addition or reductive elimination. The development of novel ligands is a continuous effort in the field of catalysis to create more efficient and selective chemical transformations. Heterocyclic compounds, including quinolines and by extension cinnolines, are frequently employed as foundational structures for new ligands. beilstein-journals.org The synthesis of various quinoline-3-carboxylate derivatives highlights the chemical tractability of this class of compounds for creating diverse molecular architectures suitable for coordination with a range of metal centers. beilstein-journals.org

Future Research Directions and Unexplored Avenues for Ethyl 7 Chlorocinnoline 3 Carboxylate

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of cinnoline (B1195905) derivatives has traditionally relied on methods such as the Richter, Neber-Bossel, and Borsche–Herbert reactions. innovativejournal.in However, these classical methods often involve harsh reaction conditions, hazardous reagents, and lengthy procedures. nih.gov Future research must prioritize the development of more efficient, cost-effective, and environmentally benign synthetic routes to Ethyl 7-chlorocinnoline-3-carboxylate and its analogues.

Green chemistry principles are becoming increasingly important in the synthesis of heterocyclic compounds. ijpsjournal.com Strategies such as microwave-assisted synthesis have already shown promise in accelerating the production of cinnoline derivatives, offering high yields in significantly reduced reaction times. researchgate.net The exploration of ultrasound-assisted synthesis and one-pot multicomponent reactions could further enhance efficiency and sustainability. nih.govresearchgate.net

Future synthetic strategies should focus on:

Catalyst Innovation : Investigating novel catalysts, including biocatalysts and environmentally friendly catalysts like formic acid, to improve reaction efficiency and selectivity. ijpsjournal.com

Alternative Solvents : Replacing hazardous organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents.

Flow Chemistry : Implementing continuous flow processes for safer, more scalable, and highly controlled synthesis.

Table 1: Comparison of Synthetic Methodologies for Cinnoline Derivatives

| Methodology | Advantages | Disadvantages | Potential for Sustainability |

| Classical Syntheses (e.g., Richter, Borsche) innovativejournal.in | Well-established, versatile for various substitutions. | Often require harsh conditions, long reaction times, use of hazardous materials. | Low; significant modification needed to align with green principles. |

| Microwave-Assisted Synthesis researchgate.net | Rapid reaction rates, higher yields, improved purity. | Specialized equipment required, potential for localized overheating. | High; reduces energy consumption and reaction time. |

| Ultrasound-Assisted Synthesis ijpsjournal.com | Enhanced reaction rates, improved mass transfer. | Equipment costs, potential for radical formation. | High; energy-efficient and can reduce the need for harsh reagents. |

| Multicomponent Reactions researchgate.net | High atom economy, operational simplicity, reduced waste. | Can be challenging to optimize for complex scaffolds. | Very High; aligns with key principles of green chemistry. |

| Biocatalysis ijpsjournal.com | High selectivity, mild reaction conditions, biodegradable catalysts. | Limited substrate scope, enzyme stability can be an issue. | Very High; utilizes renewable resources and environmentally benign processes. |

Discovery of Unprecedented Chemical Reactivities and Transformations

The chemical reactivity of this compound is largely dictated by its functional groups: the chloro substituent, the ethyl carboxylate group, and the nitrogen atoms of the cinnoline core. While reactions involving modifications of the ester group (e.g., amidation, hydrolysis) are relatively straightforward, the broader reactivity of the chloro-substituted cinnoline ring remains an area ripe for exploration. acgpubs.org

Future investigations should aim to uncover novel transformations, moving beyond simple nucleophilic substitution of the chlorine atom. Research could focus on:

Cross-Coupling Reactions : Utilizing modern palladium, copper, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce diverse aryl, alkyl, and amino groups at the 7-position. This would create extensive libraries of novel cinnoline derivatives.

C-H Activation : Exploring direct C-H functionalization at other positions on the benzene (B151609) ring of the cinnoline core. This advanced strategy bypasses the need for pre-functionalized starting materials, offering a more atom-economical route to complex molecules.

Ring Transformations : Investigating reactions that modify the core heterocyclic structure itself, potentially leading to novel fused-ring systems or ring-opened products with unique properties. The reactivity of the N-N bond within the pyridazine (B1198779) ring is a particularly intriguing avenue for such explorations.

Advanced Computational Studies for Rational Design and Property Prediction

Computational chemistry provides powerful tools for accelerating the drug discovery and materials design process. researchgate.net For this compound, advanced computational studies can offer profound insights into its electronic structure, reactivity, and potential biological activities, thereby guiding synthetic efforts. researchgate.netelsevierpure.com

Future research in this area should leverage a combination of computational techniques:

Quantum Mechanics (QM) Calculations : Using methods like Density Functional Theory (DFT) to predict molecular properties, reaction mechanisms, and spectroscopic data. nih.gov This can help in understanding the reactivity of different sites on the molecule and designing novel reactions.

Molecular Docking : Simulating the interaction of this compound derivatives with biological targets, such as enzymes or receptors. nih.gov This is crucial for designing new potential therapeutic agents, for instance, by predicting binding affinities and modes. elsevierpure.com

Molecular Dynamics (MD) Simulations : Simulating the dynamic behavior of the molecule and its complexes with biological targets over time to assess stability and conformational changes. nih.gov

ADME/T Prediction : Employing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of new derivatives, helping to identify candidates with better pharmacokinetic profiles early in the discovery pipeline. mdpi.com

Table 2: Application of Computational Methods in Cinnoline Research

| Computational Technique | Application Area | Predicted Properties |

| Density Functional Theory (DFT) nih.gov | Reaction Mechanism Studies | Transition state energies, reaction pathways, electronic structure. |

| Molecular Docking elsevierpure.comnih.gov | Drug Design & Discovery | Binding affinity (e.g., Ki values), interaction poses with protein targets. |

| Molecular Dynamics (MD) nih.gov | Biomolecular Interactions | Conformational stability of ligand-protein complexes, binding free energies. |

| Quantitative Structure-Activity Relationship (QSAR) | Lead Optimization | Correlation of molecular descriptors with biological activity. |

| ADME/T Modeling mdpi.com | Pharmacokinetics | Solubility, permeability, metabolic stability, potential toxicity. |

Exploration of Emerging Applications in Interdisciplinary Fields

Cinnoline derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ijper.orgnih.govpnrjournal.com The unique structural features of this compound make it an attractive starting point for developing compounds for novel applications in interdisciplinary fields.

Potential emerging applications to be explored include:

Materials Science : Investigating the use of cinnoline derivatives as building blocks for organic light-emitting diodes (OLEDs), sensors, or functional polymers. The rigid, planar structure and tunable electronic properties of the cinnoline core are advantageous for these applications.

Agrochemicals : Developing new herbicides or fungicides, as related quinoline (B57606) structures are known to have potent herbicidal effects. nih.gov

Targeted Therapeutics : Designing derivatives that can act as inhibitors for specific enzymes, such as Poly (ADP-ribose) polymerases (PARPs) or protein kinases, which are important targets in cancer therapy. mdpi.com The 7-chloro position provides a handle for attaching linkers to targeting moieties or for conjugation into more complex drug delivery systems.

Addressing Current Limitations and Research Gaps in Cinnoline Chemistry

Despite its potential, the chemistry of cinnoline is less developed compared to its isomers like quinoline and isoquinoline. nih.govinnovativejournal.in A significant research gap is the limited availability of diverse functionalization methods that are both efficient and selective. Much of the existing research has focused on a narrow range of substituents and substitution patterns.

Future research should systematically address these limitations by:

Expanding the Chemical Space : Creating a broader library of cinnoline derivatives by exploring a wider range of substituents at all possible positions. This will enable more comprehensive structure-activity relationship (SAR) studies. nih.gov

Investigating Isomer-Specific Properties : Systematically comparing the properties and activities of 7-chloro substituted cinnolines with other isomers (e.g., 4-, 5-, 6-, or 8-chloro) to understand the influence of substituent position on molecular behavior.

Developing Novel Bioassays : Screening this compound and its derivatives against a wider range of biological targets beyond the conventional antibacterial and anticancer assays to uncover new therapeutic potentials.

Publication of Negative Results : Encouraging the publication of synthetic routes that failed or biological screenings that yielded no activity. This information is valuable for the scientific community to avoid redundant efforts and to better understand the limitations of certain chemical transformations and biological interactions.

By focusing on these unexplored avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, materials science, and beyond.

常见问题

Q. What are the primary synthetic routes for Ethyl 7-chlorocinnoline-3-carboxylate, and how are reaction conditions optimized?

Synthesis typically involves multi-step reactions, such as cyclization, halogenation, and esterification. Key parameters include temperature control (e.g., maintaining 60–80°C during cyclization), solvent selection (polar aprotic solvents like DMF), and catalyst use (e.g., palladium for cross-coupling). Yield optimization often requires iterative adjustments to stoichiometry and reaction time .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

- HPLC : Quantifies purity by separating impurities under reverse-phase conditions (C18 column, acetonitrile/water mobile phase).

- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., ester carbonyl at ~170 ppm in C NMR).

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Q. How can researchers predict the reactivity of this compound in substitution reactions?

Computational tools like DFT (Density Functional Theory) model electron-deficient sites (e.g., chlorine at position 7 acts as a leaving group). Experimental validation involves tracking substituent introduction via TLC or LC-MS under nucleophilic conditions (e.g., using amines or thiols) .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?

Discrepancies in antimicrobial or anticancer assays may arise from:

- Cellular permeability differences : Use logP calculations (e.g., >3.0 indicates better membrane penetration).

- Metabolic stability : Incubate compounds with liver microsomes to assess CYP450-mediated degradation.

- Target specificity : CRISPR-based gene knockout models validate on-target effects .

Q. How do crystallographic studies inform the design of this compound analogs?

Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., C–H⋯O hydrogen bonds stabilizing crystal packing). For example, a triclinic lattice (space group P1) with a = 8.23 Å, b = 9.15 Å, c = 10.74 Å highlights steric constraints for substituent placement .

Q. What methodologies assess environmental safety and degradation pathways of this compound?

- Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) and monitor by GC-MS for byproducts.

- Hydrolysis : Test stability at pH 2–12 (simulating aquatic environments) using kinetic assays.

- Ecotoxicology : Daphnia magna assays evaluate acute toxicity (LC50 values) .

Methodological Guidance

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Core modifications : Synthesize analogs with varying substituents (e.g., fluoro, bromo) at position 7.

- Biological testing : Use standardized MIC (Minimum Inhibitory Concentration) assays against S. aureus or E. coli.

- Data analysis : Apply multivariate regression to correlate substituent electronegativity with activity .

Q. What experimental controls are essential in kinetic studies of its enzymatic inhibition?

- Positive controls : Use known inhibitors (e.g., ciprofloxacin for topoisomerase assays).

- Negative controls : Solvent-only and enzyme-free setups.

- Replicates : Triplicate runs with statistical validation (e.g., Student’s t-test, p < 0.05) .

Data Presentation Standards

Q. How should researchers report synthetic yields and characterization data?

Q. What statistical methods are appropriate for analyzing dose-response curves?

- Non-linear regression : Fit data to a four-parameter logistic model (e.g., IC50 calculation).

- Error bars : Use SEM (Standard Error of Mean) from ≥3 independent experiments.

- Software : Prism or R packages (e.g., drc) for curve fitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。